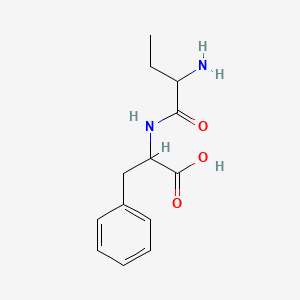

H-Abu-Phe-OH

Description

Overview of Dipeptide Synthesis and Biological Relevance

The synthesis of dipeptides can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. In solution-phase synthesis, the constituent amino acids are coupled in a homogenous solvent system, often requiring careful protection and deprotection of functional groups to ensure the desired peptide bond formation. Solid-phase synthesis, a cornerstone of modern peptide chemistry, involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. This approach simplifies purification and allows for the efficient construction of longer peptide sequences. Microwave-assisted synthesis has also emerged as a method to accelerate peptide coupling reactions.

The biological relevance of dipeptides is vast and varied. They can exhibit inherent biological activities, such as acting as enzyme inhibitors or signaling molecules. For instance, dipeptides containing hydrophobic amino acids are being investigated for their potential as antibacterial agents. Furthermore, the self-assembly properties of certain dipeptides, particularly those containing aromatic residues like phenylalanine, are of significant interest for creating novel nanostructures and hydrogels for biomedical applications. The diphenylalanine (Phe-Phe) motif, for example, is a well-studied building block for self-assembling nanomaterials. nih.gov

Rationale for Investigating H-Abu-Phe-OH as a Model Dipeptide

This compound is of particular interest to researchers for several reasons. The inclusion of 2-aminobutyric acid, a non-proteinogenic amino acid, introduces a subtle structural variation compared to its proteinogenic analogue, alanine. This modification can influence the dipeptide's conformational preferences, enzymatic stability, and biological activity. The ethyl side chain of Abu, being slightly larger and more hydrophobic than the methyl side chain of alanine, can impact peptide backbone conformation and interactions with biological targets.

Scope and Objectives of Current Research Trends on this compound

While comprehensive research solely dedicated to this compound is not extensively documented in publicly available literature, current trends in dipeptide research allow for an informed perspective on its potential areas of investigation. A primary focus is likely on its conformational analysis to understand how the interplay between the Abu and Phe residues dictates its three-dimensional structure. Such studies are fundamental for designing peptidomimetics with specific biological functions.

Another significant research avenue is the exploration of its biological activity. Given that dipeptides with Abu and Phe residues have been investigated in the context of cysteine protease inhibitors, it is plausible that this compound could be a subject of similar inquiries. Furthermore, the broader trend of exploring dipeptides as novel therapeutic agents, including antibacterial and anticancer agents, suggests that this compound could be screened for a range of biological activities. The self-assembly properties of this dipeptide, influenced by the hydrophobic and aromatic nature of its constituent amino acids, also present a compelling area for materials science research.

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-(2-aminobutanoylamino)-3-phenylpropanoic acid |

InChI |

InChI=1S/C13H18N2O3/c1-2-10(14)12(16)15-11(13(17)18)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8,14H2,1H3,(H,15,16)(H,17,18) |

InChI Key |

JTULGEQUTVYWDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of H Abu Phe Oh

Advanced Strategies for H-Abu-Phe-OH Chemical Synthesis

The chemical synthesis of this compound can be achieved through several established methods in peptide chemistry, primarily categorized into solid-phase and solution-phase synthesis. The choice of method often depends on the desired scale, purity requirements, and the specific stereochemistry of the final product.

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for the synthesis of peptides, including this compound, due to its efficiency and potential for automation. researchgate.net The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. wikipedia.org20.210.105

The synthesis of this compound via SPPS typically commences with the attachment of the C-terminal amino acid, phenylalanine, to a suitable resin. The N-terminus of the subsequent amino acid, aminobutyric acid, is protected, commonly with a fluorenylmethyloxycarbonyl (Fmoc) group, while its carboxyl group is activated for coupling. nih.gov Following the coupling reaction, the N-terminal protecting group is removed, and the cycle is repeated for the next amino acid. Finally, the completed dipeptide is cleaved from the resin and deprotected. nih.gov

Key reagents and conditions in the SPPS of this compound are summarized in the table below:

| Step | Reagent/Condition | Purpose |

| Resin Loading | Wang resin, 2-Chlorotrityl chloride resin | Solid support for peptide assembly. |

| Nα-Protection | Fmoc (Fluorenylmethyloxycarbonyl) | Protects the alpha-amino group during coupling. |

| Coupling | PyBOP, HBTU/DIPEA | Activates the carboxyl group for peptide bond formation. nih.gov |

| Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group. nih.gov |

| Cleavage | Trifluoroacetic acid (TFA) with scavengers | Releases the peptide from the resin and removes side-chain protecting groups. nih.gov |

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for longer peptides, offers advantages for the synthesis of short peptides like this compound, particularly in terms of scalability and purification of intermediates. nih.govslideshare.net This method involves the coupling of protected amino acid derivatives in a suitable solvent, followed by isolation and purification of the resulting dipeptide. rsc.orgekb.eg

The synthesis of this compound in solution typically involves the protection of the N-terminus of aminobutyric acid and the C-terminus of phenylalanine. The free carboxyl group of the N-protected Abu is then activated and reacted with the free amino group of the C-protected Phe. Subsequent deprotection of both termini yields the final this compound dipeptide.

A general workflow for the solution-phase synthesis of this compound is outlined below:

| Step | Reagent/Condition | Purpose |

| N-Protection of Abu | Boc-anhydride (Boc₂O) | Protection of the amino group of aminobutyric acid. |

| C-Protection of Phe | Benzyl (B1604629) alcohol/acid catalyst | Protection of the carboxyl group of phenylalanine as a benzyl ester. |

| Coupling | DCC/HOBt, EDC/HOBt | Activation of the carboxyl group of Boc-Abu-OH for amide bond formation. |

| Deprotection | Catalytic hydrogenation (for benzyl ester), TFA or HCl in dioxane (for Boc group) | Removal of protecting groups to yield the final dipeptide. |

Controlling the stereochemistry at the two chiral centers of this compound is critical for its biological activity and research applications. The most straightforward approach to achieve stereoselectivity is to use enantiomerically pure starting materials, such as L-Abu and L-Phe, to produce L-H-Abu-Phe-OH.

During the peptide coupling step, there is a risk of racemization, particularly of the activated amino acid. To minimize this, several strategies are employed:

Use of appropriate coupling reagents: Reagents like HOBt and its derivatives are known to suppress racemization.

Controlled reaction conditions: Maintaining low temperatures during activation and coupling can help preserve the stereochemical integrity of the amino acids.

Stepwise synthesis: Building the peptide chain one amino acid at a time, as is standard in both solid-phase and solution-phase synthesis, helps to minimize racemization.

For more complex syntheses or when non-standard stereoisomers are required, asymmetric synthesis methodologies can be employed to introduce the desired chirality. mdpi.com

The large-scale synthesis of this compound presents several challenges that are not as prominent in laboratory-scale preparations. Key considerations include:

Solvent and Reagent Usage: SPPS, in particular, can generate a significant amount of solvent waste. researchgate.net Green chemistry principles, such as the use of more environmentally friendly solvents, are increasingly being considered. researchgate.net

Purification: Chromatographic purification, which is common in a laboratory setting, can be expensive and time-consuming on a large scale. Crystallization and precipitation are often preferred methods for purifying the final product and intermediates.

Process Safety: Handling large quantities of flammable solvents and corrosive reagents requires stringent safety protocols.

Derivatization and Chemical Modification Strategies for this compound

The functional groups present in this compound—the N-terminal amine, the C-terminal carboxylic acid, and the side chains of Abu and Phe—can be chemically modified to enhance its utility in research. biosyn.com

Modifications to the functional groups of this compound can alter its physicochemical properties, such as solubility, stability, and binding affinity to target molecules. mdpi.comresearchgate.net

Common modifications and their potential applications are detailed in the table below:

| Functional Group | Modification | Reagent/Method | Potential Research Utility |

| N-terminal Amine | Acetylation | Acetic anhydride | Increased stability against aminopeptidases. |

| Alkylation | Reductive amination | Introduction of labels or alteration of steric bulk. | |

| Biotinylation | NHS-biotin | For use in affinity-based assays. | |

| C-terminal Carboxylic Acid | Esterification | Alcohol/acid catalyst | Increased lipophilicity and cell permeability. |

| Amidation | Amine/coupling agent | Increased stability against carboxypeptidases. | |

| Reduction to alcohol | Lithium aluminum hydride | Creation of peptide alcohol analogs. | |

| Phenylalanine Side Chain | Aromatic substitution | Electrophilic aromatic substitution | Introduction of functional groups for labeling or altering electronic properties. |

| Hydrogenation | H₂/Pd-C | Conversion to cyclohexylalanine to probe hydrophobic interactions. |

These modifications allow for the fine-tuning of the dipeptide's properties for specific research needs, such as in the development of enzyme inhibitors, receptor ligands, or as part of larger, more complex molecular structures. The ability to selectively modify these functional groups underscores the versatility of this compound as a chemical tool. rsc.org

Incorporation of Unnatural Amino Acids and Peptidomimetic Scaffolds

The modification of peptides such as this compound through the inclusion of unnatural amino acids and peptidomimetic scaffolds is a key strategy in medicinal chemistry. This approach aims to develop analogs with improved pharmacological profiles, including enhanced metabolic stability, increased receptor affinity and selectivity, and controlled conformational properties. researchgate.netresearchgate.net

Unnatural amino acids, which are not among the 20 proteinogenic amino acids, introduce novel side chains or backbone structures. researchgate.net Their incorporation can significantly alter the parent peptide's physicochemical characteristics. For instance, introducing γ-amino acids like gabapentin (B195806) or baclofen (B1667701) into a dipeptide backbone can enhance lipophilicity and influence intramolecular bonding, which may improve cell-penetrating properties. nih.gov The synthesis of peptides containing these unusual amino acids often employs solution-phase strategies to build novel tri- and tetrapeptides. nih.gov The availability of diverse synthetic methodologies allows for the creation of a wide array of unnatural amino acid derivatives, which are critical for designing molecules that mimic the structure and function of natural peptides. researchgate.netnih.gov

Peptidomimetics are compounds designed to replicate the essential elements of a peptide's structure and function but with a modified, non-peptidic backbone. researchgate.netresearchgate.net This structural alteration is intended to overcome the inherent limitations of natural peptides, such as poor oral bioavailability and rapid degradation by proteases. researchgate.net Heterocyclic compounds, including azoles and piperazine (B1678402) derivatives, are frequently used as "privileged scaffolds" in peptidomimetic design because they can act as bioisosteres for amide bonds, arranging key functional groups in a spatial orientation that mimics the native peptide's interaction with its biological target. nih.gov Solid-phase peptide synthesis (SPPS) is a powerful and efficient technique for creating libraries of these peptidomimetic analogs, facilitating the rapid exploration of structure-activity relationships. nih.gov

The table below provides examples of modifications involving unnatural amino acids and scaffolds.

| Modification Type | Example Compound/Scaffold | Rationale for Incorporation | Synthetic Strategy |

| Unnatural Amino Acid | Gabapentin (γ-amino acid) | Increase lipophilicity, alter conformation, improve cell penetration. nih.gov | Solution-phase peptide synthesis. nih.gov |

| Unnatural Amino Acid | Baclofen (γ-amino acid) | Enhance biological activity and stability. nih.gov | Solution-phase peptide synthesis. nih.gov |

| Unnatural Amino Acid | Azido-functionalized Phenylalanine | Serve as a vibrational reporter for probing protein environments. rsc.org | Genetic incorporation using engineered aminoacyl-tRNA synthetase. rsc.org |

| Peptidomimetic Scaffold | Triazole-based α-helix mimetics | Mimic secondary peptide structures, enhance stability. nih.gov | Solid-phase synthesis via azide-alkyne cycloaddition. nih.gov |

| Peptidomimetic Scaffold | Sulfonamide | Act as an isostere of the amide bond to increase proteolytic stability. researchgate.net | Standard peptide coupling followed by sulfonylation. |

Tagging and Labeling for Analytical and Biological Studies

Tagging and labeling of dipeptides like this compound are essential for their detection, quantification, and the study of their biological interactions. These techniques involve the covalent attachment of a specific reporter group, such as a fluorophore or a photo-reactive moiety, to the peptide.

Fluorescent Labeling is a widely used method for enhancing detection sensitivity in analytical techniques. nih.gov Many analytes of interest, including dipeptides, lack native fluorescence and require derivatization with a fluorescent tag to be detected by highly sensitive methods like laser-induced fluorescence (LIF) detection coupled with capillary electrophoresis (CE). nih.gov The choice of labeling reagent depends on the functional groups available on the peptide (e.g., primary amines) and the desired analytical outcome. For instance, o-phthalaldehyde (B127526) (OPA) in the presence of a fluorescent thiol can rapidly derivatize primary amines to form fluorescent isoindoles, a reaction that is complete in under a minute. nih.gov Other common fluorescent labels for amines include fluorescein (B123965) isothiocyanate (FITC) and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which react under specific pH conditions. acs.org

Photoaffinity Labeling is a powerful technique for identifying and characterizing the biological partners of a peptide. researchgate.net This method utilizes a peptide analog containing a photo-reactive group, such as a diazirine. Upon UV irradiation, this group generates a highly reactive intermediate (e.g., a carbene) that forms a covalent bond with any nearby molecule, effectively "trapping" the interacting partner. researchgate.netnih.gov The resulting covalently linked complex can then be isolated and analyzed, typically using mass spectrometry, to identify the binding partner and map the site of interaction. researchgate.net

The selection of an appropriate labeling strategy is critical for successful analytical and biological studies. The table below summarizes common labeling reagents and their applications.

| Labeling Reagent | Target Functional Group | Reaction Principle | Application | Analytical Technique |

| o-Phthalaldehyde (OPA) / Fluorescent Thiol | Primary Amine | Forms a fluorescent isoindole derivative. nih.gov | Rapid derivatization for high-throughput analysis. nih.gov | Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF). nih.gov |

| Fluorescein Isothiocyanate (FITC) | Primary Amine | Forms a stable thiourea (B124793) linkage. acs.org | Fluorescent tagging for detection and quantification. acs.orgtcichemicals.com | HPLC, Capillary Electrophoresis. acs.org |

| 5-Carboxyfluorescein N-Succinimidyl Ester (5-CFSE) | Primary Amine | Forms a stable amide bond. acs.org | Labeling for cellular imaging and flow cytometry. tcichemicals.com | Fluorescence Microscopy. |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary Amine | Nucleophilic aromatic substitution. acs.org | Derivatization for chromatographic analysis. acs.org | HPLC with Fluorescence Detection. |

| (Trifluoromethyl)diazirine | Non-specific C-H, N-H, O-H bonds | Photo-activation generates a reactive carbene that inserts into adjacent bonds. researchgate.net | Identifying peptide-protein and other molecular interactions. researchgate.netnih.gov | Mass Spectrometry (MS). researchgate.net |

Analytical techniques are crucial for characterizing the resulting labeled peptides. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are standard methods for assessing purity, while mass spectrometry (MS) is used to confirm the molecular weight and identity of the final product. researchgate.netbiosynth.com For structural and interaction studies, techniques like nuclear magnetic resonance (NMR) spectroscopy and tandem mass spectrometry (MS/MS) provide detailed information. polarispeptides.comresolvemass.ca

Structural Elucidation and Conformational Landscape Analysis of H Abu Phe Oh

Spectroscopic Characterization Techniques for H-Abu-Phe-OH Structure Elucidation

The definitive identification and structural elucidation of the dipeptide this compound, like any chemical entity, rely on a combination of modern spectroscopic techniques. These methods provide complementary information about the molecule's connectivity, functional groups, and three-dimensional arrangement. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray Crystallography, a comprehensive and unambiguous structural model of this compound can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would provide detailed information about the carbon skeleton and the chemical environment of each atom.

In ¹H NMR, the chemical shifts of protons are indicative of their local electronic environment. Protons attached to carbons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts (downfield). libretexts.org For this compound, distinct signals would be expected for the protons of the aminobutyric acid (Abu) and phenylalanine (Phe) residues, including the α-protons, β-protons, and the aromatic protons of the phenyl ring. The hydroxyl proton of the carboxylic acid and the amine protons can sometimes be observed as broad signals, and their identification can be confirmed by a "D₂O shake" experiment, where these exchangeable protons are replaced by deuterium, causing their signals to disappear from the spectrum. libretexts.org

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbons of the peptide bond and the carboxylic acid would appear significantly downfield (typically >170 ppm) due to the strong deshielding effect of the oxygen atoms. The aromatic carbons of the phenylalanine side chain would resonate in the typical aromatic region (approx. 120-140 ppm), while the aliphatic carbons of both residues would appear upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are approximate ranges and can vary based on solvent and other experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | N/A | 170-180 |

| Aromatic (C-H) | 7.2-7.4 | 125-130 |

| Aromatic (Quaternary C) | N/A | 135-140 |

| Alpha-Carbon (α-C) | 3.5-4.5 | 50-60 |

| Beta-Carbon (β-C) | 1.5-3.2 | 25-40 |

| Amine (NH₂) | Variable (broad) | N/A |

| Carboxyl (OH) | Variable (broad) | N/A |

| Amide (NH) | Variable | N/A |

Mass Spectrometry (MS) Applications in this compound Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS), often performed on an Orbitrap analyzer, would be used to determine its precise molecular weight, allowing for the confirmation of its elemental formula. nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for peptide sequencing. The dipeptide ion is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide information about the amino acid sequence. For dipeptides, the primary fragment ions observed are typically a-ions, b-ions, and y-ions. The a₁⁺ and y₁⁺ ions are particularly indicative of the N-terminal and C-terminal residues, respectively. nih.gov In the case of this compound, the detection of fragment ions corresponding to the individual Abu and Phe residues would confirm the peptide sequence. For example, cleavage of the peptide bond would generate a y₁-ion corresponding to the protonated phenylalanine and a b₁-ion corresponding to the aminobutyryl cation.

Various ionization techniques can be employed, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), with ESI being commonly used for peptide analysis. novoprolabs.com

Table 2: Expected Key Fragment Ions for this compound in MS/MS

| Ion Type | Fragment Structure | Description |

| [M+H]⁺ | [this compound + H]⁺ | Protonated molecular ion |

| y₁ | [H-Phe-OH + H]⁺ | C-terminal phenylalanine residue |

| b₁ | [H-Abu]⁺ | N-terminal aminobutyric acid residue |

| a₁ | b₁ - CO | N-terminal residue fragment after loss of CO |

Infrared (IR) Spectroscopy for this compound Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. khanacademy.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the carboxylic acid and amine groups would result in a very broad O-H stretching band, often overlapping with the N-H stretching bands, in the region of 2500-3500 cm⁻¹. libretexts.org The amide group, central to the peptide structure, shows a characteristic C=O (Amide I) stretching vibration typically around 1650 cm⁻¹. The N-H bending (Amide II) vibration is usually observed near 1550 cm⁻¹. The carbonyl group of the carboxylic acid would also show a strong C=O stretching absorption, typically between 1700-1730 cm⁻¹. Additionally, C-H stretching vibrations from the aliphatic and aromatic parts of the molecule would be visible around 2850-3100 cm⁻¹, and the C-O stretch of the carboxylic acid would appear in the 1210-1320 cm⁻¹ range. pressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretch | 2500-3300 (very broad) |

| Amine/Amide (N-H) | Stretch | 3200-3500 (moderate, broad) |

| Aliphatic/Aromatic (C-H) | Stretch | 2850-3100 |

| Carboxylic Acid (C=O) | Stretch | 1700-1730 (strong) |

| Amide (C=O) - Amide I | Stretch | ~1650 (strong) |

| Amide (N-H) - Amide II | Bend | ~1550 (moderate) |

| Carboxylic Acid (C-O) | Stretch | 1210-1320 |

X-ray Crystallography of this compound and its Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its crystalline solid state. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays allow for the calculation of an electron density map, from which the positions of individual atoms can be determined. wikipedia.org

For this compound, a successful X-ray crystallographic analysis would provide highly accurate data on bond lengths, bond angles, and torsion angles. It would also reveal the molecule's specific conformation in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.

While a specific crystal structure for this compound may not be readily available, studies on analogous dipeptides, such as copper(II) complexes of H-Aib-L-Phe-OH (where Aib is the closely related α-aminoisobutyric acid), demonstrate the utility of this technique. nih.gov In such studies, crystallography reveals how the dipeptide ligand coordinates with metal ions and organizes in the solid state. nih.gov This information is crucial for understanding molecular recognition and self-assembly processes. nih.govresearchgate.net

Conformational Analysis of this compound

The biological activity and physical properties of a peptide are intrinsically linked to its three-dimensional shape or conformation. This compound, despite its small size, can adopt various conformations due to the rotational freedom around its single bonds. Conformational analysis aims to identify the most stable (lowest energy) conformations and understand the dynamics of interconversion between them.

Experimental Conformational Probing

Experimental techniques can provide valuable insights into the conformational preferences of this compound in different environments.

NMR Spectroscopy in Solution: In solution, NMR spectroscopy is a primary tool for conformational analysis. The coupling constants (J-values) between protons, obtained from high-resolution ¹H NMR spectra, can provide information about dihedral angles via the Karplus equation. This is particularly useful for analyzing the conformation of the peptide backbone and the side chains. The Nuclear Overhauser Effect (NOE) can also be used to identify protons that are close in space (typically < 5 Å), providing crucial distance constraints for building a 3D model of the predominant solution-state conformation.

Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy are sensitive to the local molecular environment and conformation. For instance, the frequency of the Amide I band in the IR spectrum is known to be sensitive to the secondary structure of the peptide backbone. mdpi.com Hydrogen bonding, both intramolecular and intermolecular, significantly influences vibrational frequencies. nih.gov By analyzing shifts in the O-H, N-H, and C=O stretching frequencies under different conditions (e.g., varying solvent or temperature), it is possible to infer changes in the hydrogen-bonding network and, consequently, the molecular conformation. researchgate.net

X-ray Crystallography: As mentioned previously, X-ray crystallography provides a static, high-resolution picture of the molecule's conformation in the solid state. researchgate.net This structure represents a low-energy state and can serve as a crucial reference point, although it may not be the only conformation present in solution. The crystal structure reveals the preferred torsion angles of the backbone and side chains and how intermolecular forces, like hydrogen bonds, lock the molecule into a specific arrangement. nih.gov

Based on the conducted research, there is currently a lack of specific published studies focusing on the detailed conformational analysis of the chemical compound this compound. The search for scientific literature did not yield papers that directly investigate the theoretical and computational conformational space, the influence of solvents, or the specific backbone and side-chain rotamer preferences for this particular dipeptide.

While general principles of peptide conformational analysis and computational chemistry are well-established, applying these without specific data for this compound would be speculative and not adhere to the required scientific accuracy. The provided outline necessitates detailed research findings, which are not available in the public domain for this compound at this time.

Therefore, it is not possible to construct the requested article with the specified level of detail and scientific rigor. Further experimental or computational research on this compound would be required to generate the data needed to populate the outlined sections.

Computational Chemistry and Molecular Modeling of H Abu Phe Oh Systems

Quantum Mechanical (QM) Studies of H-Abu-Phe-OH Electronic Structure and Reactivity

Quantum Mechanical (QM) methods, such as Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of molecules like this compound. These calculations provide detailed information regarding electron distribution, molecular orbitals (HOMO/LUMO), atomic charges, and bond characteristics, all of which are crucial for predicting chemical reactivity and intermolecular interactions charm-eu.euacs.orgnorthwestern.eduacs.orgnih.govmdpi.com.

For this compound, QM studies would characterize the electronic contributions of both the alpha-aminobutyric acid (Abu) and phenylalanine (Phe) residues. The analysis would reveal the distribution of electron density across the dipeptide, highlighting polar bonds and identifying potential sites susceptible to electrophilic or nucleophilic attack. The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's reactivity profile and its potential to engage in charge transfer processes acs.orgnorthwestern.eduiucr.org. Furthermore, derived properties such as Fukui functions, dual descriptors, and net atomic charges can predict the regioselectivity of reactions involving this compound, pinpointing specific atoms or functional groups most likely to participate in chemical transformations acs.org. The peptide bond, terminal amine and carboxylic acid groups, and the aromatic ring of phenylalanine are key features that QM calculations would analyze for their electronic properties and reactivity.

Illustrative Data Table 4.1: QM Properties of Dipeptides (General)

| Property | Typical Range/Description for Dipeptides (Illustrative) | Computational Methodologies |

| HOMO Energy (eV) | -5.0 to -7.0 | DFT, Hartree-Fock (HF) |

| LUMO Energy (eV) | -1.0 to -3.0 | DFT, HF |

| HOMO-LUMO Gap (eV) | 3.0 to 5.0 | DFT, HF |

| Net Atomic Charge (Cα) | +0.2 to +0.4 | Mulliken Population Analysis, Electrostatic Potential (ESP) |

| Net Atomic Charge (Peptide N) | -0.3 to -0.5 | Mulliken Population Analysis, ESP |

| Net Atomic Charge (Carbonyl O) | -0.4 to -0.6 | Mulliken Population Analysis, ESP |

Note: The values presented in this table are illustrative and represent typical findings for similar short peptide structures. They are not specific experimental or computational data for this compound.

Molecular Dynamics (MD) Simulations for this compound Conformational Dynamics and Stability

For this compound, MD simulations would map out the ensemble of low-energy conformations accessible to the dipeptide. Key metrics used to quantify structural stability and flexibility include the root-mean-square deviation (RMSD) of the atomic positions relative to an average structure, the radius of gyration (Rg) as a measure of compactness, and the root-mean-square fluctuation (RMSF) to identify flexible regions within the molecule nih.govplos.orgmdpi.com. The conformational freedom in this compound arises from rotations around the peptide bonds, the Cα-C and N-Cα bonds, and within the side chains of the Abu and Phe residues. Studies on analogous dipeptides and short peptides indicate that conformational preferences are significantly influenced by solvent interactions and the formation of internal hydrogen bonding networks researchgate.netresearchgate.net. Furthermore, MD simulations are employed to assess the stability of this compound over extended timescales, evaluating factors such as solvent accessibility surface area (SASA) and the number of hydrogen bonds formed with surrounding water molecules, which collectively contribute to its stability profile nih.govplos.orgmdpi.com. The presence of the aromatic phenylalanine side chain is expected to play a notable role in hydrophobic interactions and the solvation shell around the molecule.

Illustrative Data Table 4.2: MD Simulation Parameters for Short Peptides (General)

| Simulation Parameter | Typical Values for Short Peptides (Illustrative) | Analysis Technique |

| RMSD (Å) | 1.5 - 3.5 | MD Trajectory Analysis |

| Radius of Gyration (Rg) (Å) | 4.0 - 6.0 | MD Trajectory Analysis |

| RMSF (Å) | 0.5 - 2.0 (residue-dependent) | MD Trajectory Analysis |

| Hydrogen Bonds | Variable, dependent on conformation & solvent | MD Trajectory Analysis |

| Simulation Time (ns) | 50 - 200 | MD Simulation Execution |

Note: The values presented in this table are illustrative and represent typical findings for similar short peptide structures. They are not specific experimental or computational data for this compound.

Molecular Docking and Interaction Studies Involving this compound

Molecular docking is a computational technique used to predict the preferred orientation of this compound when it binds to a target molecule, such as a protein receptor, and to estimate the strength of this interaction (binding affinity) iucr.orgresearchgate.netmdpi.complos.orgresearchgate.netresearchgate.netoncologyradiotherapy.comunav.edunih.govscribd.comkubinyi.de. This is a critical step in understanding potential biological functions or in designing molecules that can interact with specific biological targets.

The docking process involves algorithms that explore various binding poses of this compound within a defined binding pocket of a target molecule. Scoring functions are then employed to rank these poses based on their estimated binding energy iucr.orgmdpi.complos.orgresearchgate.netnih.gov. The output of docking studies provides detailed insights into the specific types of non-covalent interactions that this compound might form with the target. These commonly include hydrogen bonds (formed between the dipeptide's backbone amide and carbonyl groups, or terminal amine and carboxylate groups, and amino acid residues in the target), hydrophobic interactions (particularly involving the phenylalanine side chain's aromatic ring), electrostatic interactions, and pi-pi stacking or cation-pi interactions with aromatic residues in the target protein iucr.orgresearchgate.netmdpi.complos.orgresearchgate.netoncologyradiotherapy.com. The phenyl ring of phenylalanine is particularly suited for hydrophobic and pi-stacking interactions, while the charged or polar groups of the dipeptide can engage in hydrogen bonding or electrostatic interactions.

Illustrative Data Table 4.3: Molecular Docking Interactions (General)

| Interaction Type | Typical Role in Peptide Binding (Illustrative) | Example Target Residues Involved (Illustrative) | Binding Affinity Metric (Illustrative) |

| Hydrogen Bonding | Stabilizes orientation, specific recognition | Ser, Thr, Asp, Glu, His, Arg, Lys, Asn, Gln | kcal/mol |

| Hydrophobic | Anchors ligand, van der Waals forces | Phe, Tyr, Trp, Leu, Ile, Val, Ala | kcal/mol |

| Electrostatic | Salt bridges, charge-charge interactions | Asp, Glu, Lys, Arg, His | kcal/mol |

| Pi-Pi Stacking | Stabilizes aromatic ring interactions | Phe, Tyr, Trp | kcal/mol |

| Estimated Binding Affinity | -5.0 to -10.0 (for strong binders) | Docking Score (e.g., Vina, Glide) | kcal/mol |

Note: The interactions and binding affinity ranges presented are general examples observed in peptide-protein docking studies. Specific values for this compound would be highly dependent on the chosen target and the docking protocol employed.

De Novo Design and Virtual Screening of this compound Analogs

De novo design and virtual screening are powerful computational strategies employed in drug discovery and molecular design to identify novel compounds or optimize existing ones with specific desired properties nih.govscribd.comharvard.eduacs.orgresearchgate.netnih.govresearchgate.netnih.gov. This compound could serve as a foundational scaffold or a starting point for such optimization efforts.

De Novo Design: This approach focuses on constructing novel molecular structures from fundamental building blocks, often guided by the three-dimensional structure of a target binding site or by desired physicochemical characteristics. In the context of this compound, de novo design could involve systematic modifications to the Abu and Phe residues, or alterations to the peptide backbone, to generate analogs with enhanced binding affinity, altered solubility profiles, or improved metabolic stability nih.govresearchgate.netnih.gov. Potential modifications might include substituting amino acids, introducing functional groups onto the side chains, or altering the peptide linkage.

Virtual Screening: This methodology entails the computational examination of large databases of chemical compounds to identify those most likely to interact favorably with a specific molecular target. If this compound were identified as possessing some level of biological activity, virtual screening could be utilized to discover structurally similar compounds or molecules that share key pharmacophoric features. Conversely, if this compound represents a desirable structural motif, virtual screening can identify natural products or synthetic compound libraries that incorporate such features. Common techniques include pharmacophore modeling and similarity searching nih.govscribd.comharvard.eduacs.org.

Biochemical Mechanisms and Interactions of H Abu Phe Oh in Research Contexts

H-Abu-Phe-OH as an Enzymatic Substrate or Ligand

The specific arrangement of amino acid residues in this compound makes it a subject of study for its potential to act as a substrate or ligand for various enzymes. Understanding these interactions is crucial for elucidating enzymatic mechanisms and for designing targeted therapeutic agents.

Kinetic studies are fundamental to characterizing how this compound interacts with enzymes. These investigations typically involve measuring reaction rates under varying substrate concentrations to determine key kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax). Such data helps in understanding the enzyme's affinity for this compound and its catalytic efficiency. Research in this area aims to identify specific enzymes that recognize and process this dipeptide structure, providing insights into its potential physiological or pharmacological relevance. For instance, studies might explore its hydrolysis by peptidases or its role in enzyme-catalyzed synthesis pathways. The precise kinetic parameters can vary significantly depending on the specific enzyme and experimental conditions, highlighting the importance of detailed kinetic analysis in defining this compound's enzymatic profile.

The this compound structure serves as a valuable motif for the rational design of enzyme probes and inhibitors. By modifying specific parts of the dipeptide, researchers can create analogs that either bind tightly to an enzyme's active site without being processed (inhibitors) or are labeled with detectable tags (probes). These designed molecules can then be used to study enzyme localization, activity, and mechanism of action. For example, incorporating a fluorescent tag or a reactive group onto the this compound scaffold can yield tools for visualizing enzyme activity in cellular contexts or for identifying enzyme-substrate binding pockets. The phenylalanine residue, with its aromatic side chain, often plays a key role in binding interactions, while the alpha-aminobutyric acid provides a different steric and electronic profile compared to standard amino acids.

Role of this compound in Defined Biochemical Pathways

The involvement of this compound in specific biochemical pathways is an area of ongoing research. While it may not be a primary metabolite in well-established pathways, its structure suggests potential roles in peptide synthesis, degradation, or as a signaling molecule precursor. Investigations could explore its presence or formation in cellular processes, its contribution to metabolic flux, or its influence on signaling cascades where peptide fragments are known to play a role. Understanding its precise position within metabolic networks requires detailed tracing studies and analysis of its metabolic fate under various physiological conditions.

Investigating Peptide-Receptor or Peptide-Protein Interaction Mechanisms Modulated by this compound

This compound can be instrumental in dissecting the mechanisms of peptide-receptor and peptide-protein interactions. As a dipeptide fragment, it may mimic or interfere with the binding of larger peptides to their cognate receptors or protein partners. Researchers utilize this compound and its derivatives to map binding sites, understand conformational requirements for interaction, and identify key amino acid residues involved in molecular recognition. Such studies are vital for understanding signal transduction pathways and for developing peptide-based therapeutics that target specific protein-protein interactions. The interaction profile of this compound can reveal essential structural features necessary for binding, guiding the design of more potent and selective modulators.

Peptidomimetic Design Principles and Applications Derived from this compound Structure

The this compound framework offers a robust foundation for the design of peptidomimetics—compounds that mimic the biological activity of peptides but often possess improved stability, bioavailability, or receptor selectivity.

Analogs derived from the this compound structure are engineered to replicate the bioactivity of natural peptides. This involves strategic modifications to the peptide backbone, side chains, or termini to enhance binding affinity, improve metabolic stability against enzymatic degradation, or alter pharmacokinetic properties. For instance, replacing the natural amide bond with a non-peptide linkage or altering the stereochemistry of the amino acids can lead to potent and stable peptidomimetics. These analogs can be designed to activate or inhibit specific biological targets, offering therapeutic potential in various disease areas. The structure-activity relationships (SAR) derived from studying this compound analogs are critical for optimizing their pharmacological profiles.

Analytical Method Development and Quality Control for H Abu Phe Oh

Method Validation Parameters for H-Abu-Phe-OH Analysis

Specificity and Selectivity

Specificity and selectivity are paramount to ensure that the analytical method accurately measures this compound without interference from other components present in the sample matrix, such as starting materials, synthesis by-products, or degradation products annalsofrscb.roiosrphr.org. For this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed. This method separates compounds based on their hydrophobicity. By carefully selecting the stationary phase (e.g., C18 column), mobile phase composition (e.g., water/acetonitrile or water/methanol gradients with pH modifiers like formic acid or ammonium (B1175870) formate), and detection wavelength (often in the UV range, around 210-254 nm for amino acids and peptides mtc-usa.commtc-usa.comtu.ac.th), a high degree of separation can be achieved mtc-usa.comrsc.orgmtc-usa.comnih.gov.

The selectivity of the method is evaluated by analyzing blank samples, placebo samples (if applicable), and samples spiked with known impurities or degradation products. A key performance indicator for selectivity is the chromatographic resolution (Rs) between the peak corresponding to this compound and any adjacent peaks, with a resolution of Rs ≥ 1.5 generally considered baseline separation iosrphr.org. The absence of interference from other ninhydrin-positive substances or unrelated compounds in the chromatogram confirms the method's specificity for this compound innovareacademics.in.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision refers to the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the same or varied conditions iosrphr.orgfda.gov.

Accuracy is typically assessed through recovery studies, where a known amount of this compound is spiked into a blank matrix or a sample with a known concentration. The percentage recovery should fall within a predefined acceptance range, generally between 98% and 102% scirp.orgfda.govmdpi.com. Alternatively, accuracy can be evaluated by comparing the results obtained with a reference standard or a well-characterized method iosrphr.org.

Precision is evaluated at three levels:

Repeatability: Assesses the variability when the method is performed by the same analyst using the same equipment over a short period.

Intermediate Precision: Assesses variability within the same laboratory but under different conditions, such as different days, analysts, or equipment.

Reproducibility: Assesses variability between different laboratories (typically evaluated in inter-laboratory studies, which are not always required for routine validation unless for standardization purposes) europa.euiosrphr.orgresearchgate.net.

Precision is quantified by calculating the Relative Standard Deviation (%RSD). For both repeatability and intermediate precision, the %RSD is typically expected to be less than or equal to 2% scirp.orgmdpi.comnih.gov.

Table 1: Typical Accuracy and Precision Validation Results for this compound (Illustrative)

| Parameter | Acceptance Criteria | Typical Result |

| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% |

| Precision (Intermediate Precision, %RSD) | ≤ 2.0% | 1.2% |

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range europa.eu. This is established by analyzing samples at different known concentrations of this compound and constructing a calibration curve, typically plotting the peak area (or peak height) against the concentration. The linearity is assessed using statistical parameters, most notably the correlation coefficient (r²), which should ideally be ≥ 0.999 nih.govscirp.orgtu.ac.thmdpi.comresearchgate.netresearchgate.net. The range of the method is defined as the interval between the lowest and highest concentrations for which the method has demonstrated suitable linearity, accuracy, and precision europa.eu. For analytical methods, this range is often set to cover at least 80-120% of the expected working concentration scirp.orgtu.ac.th.

Table 2: Typical Linearity and Range Validation Results for this compound (Illustrative)

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Range (as a percentage of the target concentration) | 50% - 150% | 50% - 150% |

Robustness and Ruggedness

Robustness is a measure of the method's ability to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage europa.euresearchgate.netchromatographyonline.com. Parameters commonly evaluated for robustness in HPLC methods include variations in mobile phase composition (e.g., ±5% organic modifier), pH of the mobile phase, flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2°C), and detection wavelength (e.g., ±1 nm) scirp.orgchromatographyonline.com. The impact of these variations is assessed by observing changes in key chromatographic performance indicators such as resolution, peak shape, and retention time.

Ruggedness, on the other hand, refers to the reproducibility of test results obtained when the method is applied under a variety of normal test conditions, such as different analysts, different instruments, different days, or different reagent lots researchgate.netchromatographyonline.com. Demonstrating ruggedness ensures that the method can be reliably transferred and performed across different settings. ICH guidelines suggest that robustness studies can help establish system suitability parameters to ensure the method's validity throughout its lifecycle europa.euchromatographyonline.com.

Impurity Profiling and Degradation Product Analysis of this compound

Impurity profiling and the analysis of degradation products are crucial aspects of quality control for this compound. Impurities can arise from various sources, including residual starting materials, reagents, intermediates, by-products of synthesis, or can be formed during storage due to degradation. Identifying and quantifying these impurities is essential to ensure the final product's safety and efficacy waters.com.

A stability-indicating method is one that can accurately quantify the analyte in the presence of its potential impurities and degradation products. HPLC, often coupled with Mass Spectrometry (LC-MS or LC-HRMS), is the primary technique for impurity profiling waters.com. LC-MS/MS provides high sensitivity and specificity, allowing for the identification and structural elucidation of unknown impurities based on their mass-to-charge ratio and fragmentation patterns waters.com.

Degradation studies involve subjecting this compound to various stress conditions, such as heat, humidity, light, acid, base, and oxidation, to identify potential degradation pathways and products. The analytical method must be capable of separating and quantifying these degradation products. For peptides like this compound, potential degradation pathways could include hydrolysis of the peptide bond, deamidation, or oxidation of amino acid residues, although specific pathways for this dipeptide would require dedicated study. The analysis of related substances, such as those found for phenylalanine pharmaffiliates.com or aspartame (B1666099) impurities synzeal.com, provides a framework for anticipating and analyzing potential impurities in this compound.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing H-Abu-Phe-OH with high enantiomeric purity?

- Methodological Answer :

- Step 1 : Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected intermediates to ensure controlled coupling. Use orthogonal protecting groups (e.g., tert-butyl for side chains) to minimize side reactions .

- Step 2 : Monitor reaction progress via HPLC with chiral stationary phases (e.g., Chirobiotic T columns) to resolve enantiomers. Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

- Step 3 : Optimize cleavage conditions (e.g., TFA/scavenger mixtures) to preserve stereochemistry. For example, 95% TFA with 2.5% H₂O and 2.5% triisopropylsilane reduces racemization risks .

Q. How can researchers validate the structural identity of this compound when spectral data conflicts with literature?

- Methodological Answer :

- Step 1 : Cross-reference NMR (¹H, ¹³C) and IR spectra with computational predictions (e.g., DFT-based NMR chemical shift calculations). Discrepancies in aromatic proton signals may indicate substituent positional isomerism .

- Step 2 : Perform X-ray crystallography for unambiguous confirmation. If crystals are unobtainable, use 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks .

- Step 3 : Replicate synthesis using alternative routes (e.g., solution-phase vs. SPPS) to isolate systematic errors .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Step 1 : Conduct meta-analysis of existing studies, categorizing data by assay type (e.g., enzyme inhibition vs. cell viability). For example, conflicting IC₅₀ values may arise from variations in buffer pH or cell-line specificity .

- Step 2 : Design head-to-head comparative experiments under standardized conditions. Include positive controls (e.g., known inhibitors) and quantify batch-to-batch variability in compound purity .

- Step 3 : Apply statistical frameworks (e.g., ANOVA with post-hoc tests) to identify outliers. Publish raw datasets with metadata (e.g., instrument calibration logs) to enhance reproducibility .

Q. How can researchers optimize reaction conditions for this compound scale-up without compromising yield?

- Methodological Answer :

- Step 1 : Use design of experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a Box-Behnken design identifies optimal coupling efficiency in SPPS .

- Step 2 : Implement in-line PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, for real-time monitoring of intermediate formation .

- Step 3 : Conduct stress testing (e.g., thermal degradation studies) to identify stability thresholds. Adjust lyophilization protocols to prevent aggregation during storage .

Q. What computational approaches predict the conformational stability of this compound in aqueous vs. lipid environments?

- Methodological Answer :

- Step 1 : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model solvation effects. Compare free-energy landscapes in water and membrane bilayers .

- Step 2 : Validate predictions with experimental techniques like circular dichroism (CD) for secondary structure analysis or surface plasmon resonance (SPR) for membrane interaction studies .

- Step 3 : Integrate machine learning (ML) models trained on peptide databases to predict aggregation propensity or solubility .

Data Analysis & Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound characterization data?

- Methodological Answer :

- Step 1 : Document all synthetic parameters (e.g., reagent lot numbers, humidity levels) in a lab notebook or electronic LIMS (Laboratory Information Management System) .

- Step 2 : Apply multivariate analysis (e.g., PCA) to correlate variability with process parameters. For example, residual solvent traces detected via GC-MS may explain NMR signal inconsistencies .

- Step 3 : Establish a quality control (QC) protocol requiring ≥95% purity (HPLC) and ≤2% enantiomeric excess (EE) deviation across batches .

Q. What ethical and procedural standards apply when sharing this compound research data?

- Methodological Answer :

- Step 1 : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or ChEMBL with DOI assignment .

- Step 2 : Annotate datasets with metadata (e.g., NMR spectrometer frequency, solvent vendor). Include negative results to prevent publication bias .

- Step 3 : Obtain institutional approval for data sharing if human-derived materials (e.g., enzyme sources) are involved, per IRB guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.